![molecular formula C11H14F3N3O2 B2474831 Ethyl (5S,7S)-5-méthyl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248279-84-5](/img/structure/B2474831.png)

Ethyl (5S,7S)-5-méthyl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

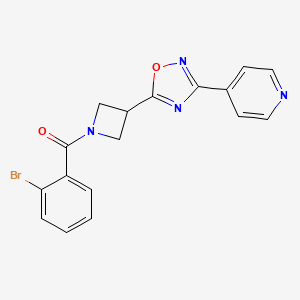

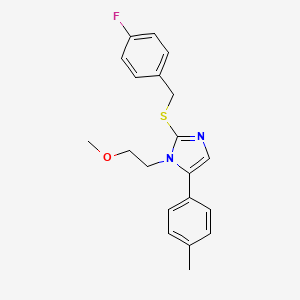

Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C11H14F3N3O2 and its molecular weight is 277.247. The purity is usually 95%.

BenchChem offers high-quality Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents neuroprotecteurs et antineuro-inflammatoires

Ce composé a été utilisé dans la synthèse d'hybrides triazole-pyrimidine, qui ont montré des propriétés neuroprotectrices et anti-inflammatoires prometteuses . Ces hybrides ont été évalués pour leur potentiel dans le traitement des maladies neurodégénératives, de l'accident vasculaire cérébral ischémique et des traumatismes crâniens . L'étude a révélé que ces composés possèdent des propriétés anti-neuro-inflammatoires significatives par l'inhibition de la production d'oxyde nitrique (NO) et du facteur de nécrose tumorale-α (TNF-α) dans les cellules microgliales humaines stimulées par le LPS .

Activité anticancéreuse

La pyrimidine et ses dérivés, y compris ce composé, se sont avérés avoir une activité anticancéreuse . Ils ont été utilisés dans la synthèse de nouveaux dérivés de la pyrimidine qui ont été conçus et développés pour leur activité anticancéreuse . La structure de la pyrimidine lui permet de ressembler à la paire de bases nucléotidiques de l'ADN et de l'ARN, ce qui en fait un composé précieux dans le traitement du cancer .

Activité antioxydante

Le composé, étant un dérivé de la pyrimidine, a été associé à une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres .

Activité antimicrobienne

La pyrimidine et ses dérivés se sont avérés avoir une activité antimicrobienne . Cela les rend précieux dans le développement de nouveaux médicaments pour le traitement de diverses infections microbiennes .

Activité antivirale

La pyrimidine et ses dérivés ont été associés à une activité antivirale . Cela les rend utiles dans le développement de médicaments antiviraux .

Édition squelettique de molécules organiques

Ce composé a été utilisé dans « l'édition squelettique » de molécules organiques par suppression d'atomes d'azote . Cette méthode a été développée par le Prof. Levin et ses collaborateurs de l'Université de Chicago .

Mécanisme D'action

Target of Action

The primary targets of EN300-6508104 are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidines class, which is known for its diverse biological activity . Some compounds in this class have shown antibacterial, cytotoxic, antifungal, and antitumor activity . .

Mode of Action

It’s known that the introduction of a difluoromethyl group into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule, as well as its metabolic stability and binding affinity to receptors . This suggests that EN300-6508104 may interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of EN300-6508104’s action are currently unknown and would depend on its specific targets and mode of action. Given the known biological activities of the pyrazolo[1,5-a]pyrimidines class, potential effects could range from antibacterial to antitumor effects .

Propriétés

IUPAC Name |

ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h5-6,8,16H,3-4H2,1-2H3/t6-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXJLIKCULSEGE-XPUUQOCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C2N[C@H](C[C@H](N2N=C1)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2474748.png)

![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)

![1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2474754.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2474764.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)